Crotetamide can be synthesized using several methods:
The molecular structure of Crotetamide is characterized by:
The compound features a butenamide backbone with a dimethylamino carbonyl group attached to a propyl chain. The structural configuration contributes to its biological activity and interaction with various receptors.
Crotetamide participates in several key chemical reactions:
Research indicates that Crotetamide may stimulate respiratory function by increasing tidal volume with minimal changes in respiratory rate, contributing to its potential therapeutic effects in respiratory disorders.
Crotetamide exhibits several notable physical and chemical properties:
These properties suggest that Crotetamide can be effectively utilized in various formulations for pharmaceutical applications .
Crotetamide has been studied for a range of scientific applications:
Crotetamide was first synthesized in the 1960s as a component of the respiratory stimulant prethcamide, a 3:1 mixture of crotetamide and cropropamide. Its IUPAC name, (E)-N-(1-(dimethylamino)-1-oxobutan-2-yl)-N-ethylbut-2-enamide, reflects key structural features:
The term "crotetamide" derives from "crotonamide" (referencing the crotonic acid-derived unsaturated chain) and "tet" (denoting the four-carbon alkyl substituent). Early studies identified its (S)-enantiomeric form (CAS# 604-64-8; PubChem CID: 76956972), though pharmacological data typically refer to the racemate [1] [3]. Unlike contemporary drugs discovered via target-based screening, crotetamide emerged from empirical structure-activity studies on nicotinamide analogs, aiming to enhance CNS penetration and duration of action.
Table 1: Key Identifiers of Crotetamide
Property | Value |
---|---|
IUPAC Name | (E)-N-(1-(Dimethylamino)-1-oxobutan-2-yl)-N-ethylbut-2-enamide |
CAS Registry | 604-64-8 |
PubChem CID | 76956972 |
Molecular Formula | C₁₂H₂₂N₂O₂ |
Exact Mass | 226.1681 Da |
Synonyms | UNII-642I97LB5B; Prethcamide component |
Crotetamide is pharmacologically classified as an analeptic agent (respiratory stimulant) rather than a classical analgesic. Its mechanism involves antagonism of CNS depression, likely through:
Notably, crotetamide exhibits synergistic effects when combined with cropropamide in prethcamide. Studies in rabbits demonstrated rapid absorption after oral administration, with peak plasma levels within 30 minutes. Unlike opioid analgesics, crotetamide lacks affinity for µ-opioid receptors. Instead, its structural similarity to nicotinamide suggests potential interactions with NAD⁺-dependent pathways, though direct protein targets remain uncharacterized [3].
Table 2: Physicochemical and Pharmacological Profile
Parameter | Characteristics |
---|---|
Appearance | Solid powder |
Solubility | Soluble in DMSO; low aqueous solubility |
logD₇.₄ (Estimated) | ~1.5–2.0 (moderate lipophilicity) |
Chiral Centers | 1 (S-configuration active) |
Primary Indication | Respiratory depression (historical use) |
Target Class | CNS stimulants/analeptics |
Crotetamide’s significance extends beyond its discontinued clinical use:
1.3.1. Bioisosteric Design Probe
The crotetamide scaffold incorporates two bioisosterically relevant motifs:
1.3.2. Physicochemical Optimization Case Study
With a calculated logP of ~1.8, crotetamide occupies the ideal lipophilicity range (logP 1–3) for blood-brain barrier (BBB) penetration. Its molecular weight (226.32 g/mol) and moderate hydrogen-bonding capacity align with Lipinski’s Rule of Five, illustrating early adherence to drug-likeness principles. Substituent effects on logD are critical:
1.3.3. Template for Hybrid Molecules
Crotetamide’s modular structure enables combinatorial diversification:
1.3.4. Synthetic Utility
Crotetamide serves as a precursor for:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5